Comparative Brain Penetration: LRRK2-IN-1 Shows Minimal CNS Exposure vs. MLi-2 and PF-06447475
LRRK2-IN-1 exhibits minimal blood-brain barrier penetration following systemic administration in mice, with direct literature characterization as 'not efficiently' brain-penetrant. A published direct head-to-head comparison explicitly states that LRRK2-IN-1 'has low brain penetration' [1]. In contrast, the structurally distinct LRRK2 inhibitors MLi-2 and PF-06447475 are characterized as centrally active and brain penetrant, respectively [2][3]. This differential property is a primary determinant of experimental suitability for studies targeting central nervous system versus peripheral LRRK2 function.
| Evidence Dimension | Blood-brain barrier penetration |
|---|---|
| Target Compound Data | Low brain penetration; 'not efficiently' brain-penetrant in male C57BL/6 mice following IV (1 mg/kg) and PO (10 mg/kg) dosing |
| Comparator Or Baseline | MLi-2: Centrally active with dose-dependent brain target engagement; PF-06447475: Brain penetrant with confirmed CNS pharmacodynamic activity; GSK2578215A: BBB permeable (brain/plasma ratio data available) but with limited functional brain target inhibition at 100 mg/kg IP |
| Quantified Difference | Qualitative difference: LRRK2-IN-1 lacks meaningful CNS exposure, whereas MLi-2 and PF-06447475 demonstrate robust brain penetration and central pharmacodynamics |
| Conditions | In vivo mouse pharmacokinetic/pharmacodynamic studies; LRRK2-IN-1 evaluated in male C57BL/6 mice; MLi-2 and PF-06447475 characterized in separate published studies |
Why This Matters
This differential determines whether a compound is suitable for central nervous system LRRK2 target engagement studies versus peripheral LRRK2 pharmacology.
- [1] Koshibu K, et al. Alternative to LRRK2-IN-1 for Pharmacological Studies of Parkinson's Disease. Pharmacology. 2015;96(3-4):151-162. View Source
- [2] Fell MJ, et al. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. J Pharmacol Exp Ther. 2015;355(3):397-409. View Source
- [3] Henderson JL, et al. Discovery and Preclinical Profiling of PF-06447475, a Highly Potent, Selective, Brain Penetrant, and In Vivo Active LRRK2 Kinase Inhibitor. J Med Chem. 2015;58(1):419-432. View Source
